molecular formula C14H16BF3O3 B3081837 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde CAS No. 1112209-44-5

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde

Cat. No. B3081837
CAS RN: 1112209-44-5
M. Wt: 300.08 g/mol
InChI Key: CHULXFMCWUOAIV-UHFFFAOYSA-N
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Description

The compound contains a boronic ester functional group (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions . The presence of a trifluoromethyl group and a benzaldehyde group suggests that this compound could be used as a building block in organic synthesis.


Molecular Structure Analysis

The compound likely has a planar aromatic ring (from the benzaldehyde group) with the boronic ester and trifluoromethyl groups attached at the 3- and 5-positions, respectively. The boronic ester group is likely to be in a tetrahedral configuration around the boron atom .


Chemical Reactions Analysis

As mentioned earlier, the boronic ester group could potentially be used in Suzuki-Miyaura cross-coupling reactions. The aldehyde group could undergo various reactions such as nucleophilic addition or oxidation .


Physical And Chemical Properties Analysis

Again, without specific data, I can only speculate on the properties of this compound. It’s likely to be a solid at room temperature, and due to the presence of the aromatic ring, it may have some degree of UV-Vis absorbance .

Scientific Research Applications

Synthesis and Structural Analysis

The scientific research applications of compounds like 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde primarily involve their synthesis, structural characterization, and analysis using various spectroscopic techniques and computational methods. For instance, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings through a multi-step substitution reaction. The structural confirmation was achieved using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Further, the molecular structures were optimized using Density Functional Theory (DFT), which aligned with the crystal structures determined by X-ray diffraction, indicating the accuracy of the computational models in predicting the molecular conformation of such compounds (Huang et al., 2021).

Catalytic Applications

Compounds containing the 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) moiety have been explored for their catalytic applications, particularly in the context of borylation reactions. Takagi and Yamakawa (2013) investigated the Pd-catalyzed borylation of aryl bromides, which was facilitated by compounds like 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde. This method proved to be more effective for aryl bromides with sulfonyl groups, showcasing the utility of these compounds in facilitating borylation reactions under mild conditions (Takagi & Yamakawa, 2013).

Sensing Applications

The boronate ester functionality in compounds like 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde has been utilized in the development of fluorescent probes for detecting hydrogen peroxide vapor. Fu et al. (2016) synthesized a series of boronate ester compounds, which demonstrated fast deboronation in the presence of H2O2 vapor. This characteristic makes such compounds potential candidates for sensitive and rapid detection of peroxide-based explosives, highlighting their application in the field of security and explosive detection (Fu et al., 2016).

Future Directions

The utility of this compound would likely depend on its reactivity and the specific transformations it can undergo. It could potentially be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BF3O3/c1-12(2)13(3,4)21-15(20-12)11-6-9(8-19)5-10(7-11)14(16,17)18/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHULXFMCWUOAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde
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3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzaldehyde

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